N-a-Z-L-arginine-4-nitroanilidehydrochloride
CAS No.: 59188-53-3
Cat. No.: VC21544139
Molecular Formula: C20H25ClN6O5
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59188-53-3 |
|---|---|
| Molecular Formula | C20H25ClN6O5 |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1 |
| Standard InChI Key | DCTOTIRHYVFLFF-NSHDSACASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride, is characterized by its distinct molecular structure and properties. The compound has a molecular formula of C20H25ClN6O5 and a molecular weight of 464.9 g/mol. Its structure features a benzyloxycarbonyl (Z) protecting group on the alpha-amino group of L-arginine, connected to a p-nitroaniline moiety.
| Property | Value |
|---|---|
| Chemical Name | N-a-Z-L-arginine-4-nitroanilidehydrochloride |
| CAS Number | 59188-53-3 |
| Molecular Formula | C20H25ClN6O5 |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | Benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Structural Features and Physical Properties
The compound's structure contains several key functional groups that contribute to its biochemical activity. The Z-protected L-arginine forms the core structure, while the p-nitroaniline group serves as the chromogenic component. The hydrochloride salt formation enhances the compound's stability and solubility in aqueous solutions.
While the available search results provide limited information on physical properties, the compound's structure suggests it exists as a solid powder at room temperature with moderate water solubility. The presence of the nitroaniline group contributes to its ability to function as a chromogenic substrate, producing a measurable color change upon enzymatic cleavage.
Biochemical Mechanism and Function
Target Enzymes and Mode of Action
N-a-Z-L-arginine-4-nitroanilidehydrochloride primarily targets proteolytic enzymes such as trypsin, actinidin, and papain. It functions as a chromogenic substrate for these enzymes, enabling researchers to monitor enzymatic activity through colorimetric analysis. The compound's specificity for these enzymes makes it an invaluable tool for studying proteolytic pathways and enzyme kinetics.
When the target enzyme cleaves the bond between the arginine and p-nitroaniline moieties, it releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis. This hydrolysis reaction is the foundation for its use in enzyme assays and biochemical studies.
Biochemical Pathways Involvement
The compound interacts with arginase enzymes, which play critical roles in the urea cycle. This interaction allows researchers to study arginine metabolism and related biochemical pathways. Additionally, the compound is instrumental in studies examining nitric oxide synthesis, which is crucial for understanding cardiovascular health and related disorders.
The proteolytic pathway is the primary biochemical pathway involved in the compound's action. This pathway encompasses various proteolytic enzymes that cleave peptide bonds in proteins and peptides, playing essential roles in numerous biological processes, including digestion, blood clotting, and immune response.
Research Applications
Enzyme Assays and Activity Measurement
One of the primary applications of N-a-Z-L-arginine-4-nitroanilidehydrochloride is in enzyme assays to measure the activity of arginine-specific enzymes. The compound serves as a substrate in these assays, allowing researchers to quantify enzyme activity by measuring the release of p-nitroaniline. This application is particularly valuable for studying enzyme kinetics, substrate specificity, and inhibition mechanisms.
The on-line characterization of enzyme activity and reaction kinetics can be achieved using this compound as a substrate. For instance, studies have shown that when the compound is applied to an enzyme reactor continuously at different flow rates, the resultant elution profile provides valuable information about enzyme activity and kinetics .
Pharmaceutical and Diagnostic Applications
The compound plays a significant role in the pharmaceutical industry by serving as a tool for screening potential drug candidates that target arginine metabolism. This application aids in the discovery of new therapeutic agents, particularly those involved in cardiovascular health and nitric oxide production. By understanding how various compounds affect enzyme-substrate interactions, researchers can identify potential drug candidates with desired effects on specific enzymatic pathways.
In diagnostic applications, N-a-Z-L-arginine-4-nitroanilidehydrochloride is used to detect certain diseases by measuring enzyme levels. This approach provides healthcare professionals with valuable insights for making informed decisions about patient care. The compound's specificity for particular enzymes makes it an excellent tool for developing targeted diagnostic tests.
Protein Engineering
N-a-Z-L-arginine-4-nitroanilidehydrochloride is utilized in the modification of proteins to enhance their functionality. This application makes the compound valuable for biotechnological applications and industrial processes. By understanding how the compound interacts with various enzymes, researchers can engineer proteins with specific properties or functions.
The ability to monitor enzyme activity using this compound allows researchers to assess the effectiveness of protein engineering efforts. Changes in enzyme activity or substrate specificity can be quantified using assays based on this compound, providing feedback on the success of engineering attempts.
Research Findings and Experimental Data
Enzyme Activity and Stability Studies
Research involving N-a-Z-L-arginine-4-nitroanilidehydrochloride has provided insights into enzyme activity and stability under various conditions. For example, studies have explored the activity of membrane-immobilized trypsin using this or similar compounds as substrates. The results indicated that the catalytic activity of membrane-immobilized trypsin exhibited 55.6% of an equivalent molar amount of free trypsin .
The stability of enzymes can also be assessed using this compound. Research has shown that membrane-immobilized trypsin stored in 0.01 M Tris-HCl buffer (pH 8.2, containing 0.01 M CaCl₂ and 0.02% NaN₃) at 4°C for 90 days retained 90% of its original activity . This finding has significant implications for the development of stable enzyme-based systems for various applications.
| Storage Condition | Duration | Retained Activity |
|---|---|---|
| 0.01 M Tris-HCl buffer (pH 8.2) with 0.01 M CaCl₂ and 0.02% NaN₃ at 4°C | 90 days | 90% |
Kinetic Analysis and Detection Methods
The kinetic properties of enzymatic reactions involving N-a-Z-L-arginine-4-nitroanilidehydrochloride can be analyzed using various methods. One approach involves frontal analysis, where the substrate is applied to an enzyme reactor continuously at different flow rates . The resultant elution profile provides information about the enzyme-substrate interaction and reaction kinetics.
Detection of the product (p-nitroaniline) can be achieved through UV absorbance measurement at 410 nm . This wavelength is specific for p-nitroaniline, as the non-hydrolyzed substrate has no significant UV absorbance at this wavelength. This spectrophotometric approach allows for real-time monitoring of enzyme activity and kinetics.
Comparative Analysis with Similar Compounds
To understand the unique properties and applications of N-a-Z-L-arginine-4-nitroanilidehydrochloride, it is valuable to compare it with similar compounds. One such compound is N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (CAS: 911-77-3) . While both compounds serve as substrates for arginine-specific enzymes, they differ in their protecting groups and stereochemistry.
| Property | N-a-Z-L-arginine-4-nitroanilidehydrochloride | N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride |
|---|---|---|
| CAS Number | 59188-53-3 | 911-77-3 |
| Molecular Formula | C20H25ClN6O5 | C19H23ClN6O4 |
| Molecular Weight | 464.9 g/mol | 434.88 g/mol |
| Protecting Group | Z (benzyloxycarbonyl) | Benzoyl |
| Stereochemistry | L-arginine | DL-arginine |
| Melting Point | Not specified in sources | ~275°C (decomposition) |
The differences in protecting groups and stereochemistry between these compounds may influence their specificity for different enzymes or their behavior under various experimental conditions. These variations make each compound suitable for specific applications in biochemical research.
Advanced Analytical Techniques
Spectrophotometric Analysis
Spectrophotometric methods are commonly used for analyzing enzymatic reactions involving N-a-Z-L-arginine-4-nitroanilidehydrochloride. The hydrolysis of the compound by proteolytic enzymes results in the release of p-nitroaniline, which has a characteristic absorption spectrum. By monitoring the absorbance at 410 nm, researchers can quantify the amount of p-nitroaniline produced and, consequently, the enzyme activity .
The spectrophotometric approach offers several advantages, including real-time monitoring of enzyme activity, high sensitivity, and the ability to perform kinetic measurements. It is particularly valuable for high-throughput screening applications, where rapid and reliable measurements of enzyme activity are required.
Enzymatic Immobilization and Flow Systems
Research has explored the use of N-a-Z-L-arginine-4-nitroanilidehydrochloride in systems with immobilized enzymes. One study presented a new method to characterize the activity and reaction kinetics of immobilized enzymes in a membrane-packed column through on-line analysis . This approach involves continuous monitoring of the product formation as the substrate passes through the enzyme reactor.
The membrane-packed column system offers several advantages, including increased stability of the immobilized enzyme and the ability to reuse the enzyme for multiple reactions. The conjugation of enzymes like trypsin can be achieved using glutaraldehyde, resulting in enhanced substrate concentration around the polymer due to electrostatic attraction and hydrophobic adsorption .
Future Research Directions
Emerging Applications and Developments
The continued study of N-a-Z-L-arginine-4-nitroanilidehydrochloride is likely to lead to emerging applications across various fields. These may include:
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Development of more sophisticated enzyme assays with higher sensitivity and specificity
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Integration into biosensor systems for real-time monitoring of enzyme activity
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Applications in personalized medicine based on individual enzyme activity profiles
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Advanced drug screening platforms targeting arginine metabolism pathways
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Novel diagnostic tools for detecting enzyme-related disorders
Challenges and Opportunities
Despite its valuable applications, research involving N-a-Z-L-arginine-4-nitroanilidehydrochloride faces several challenges. These include the need for improved detection methods with higher sensitivity, development of standardized protocols for various applications, and addressing potential interference from complex biological matrices.
These challenges also present opportunities for innovation and advancement. For instance, combining the compound with emerging technologies such as microfluidics, nanomaterials, or artificial intelligence could lead to novel analytical approaches with enhanced performance characteristics.
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